molecular formula C19H21BrN2O3 B238408 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B238408
M. Wt: 405.3 g/mol
InChI Key: JCXSMEDZPSSJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and analgesic properties.

Mechanism Of Action

The mechanism of action of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK, 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB. 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has also been shown to reduce pain in animal models of inflammation and neuropathic pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of IKK. Another direction is the investigation of the potential therapeutic applications of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in other inflammatory and pain-related conditions. Finally, further research is needed to fully understand the mechanism of action of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide and its effects on other cellular pathways.

Synthesis Methods

The synthesis of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the reaction of 4-bromo-2-nitroaniline with 3-methoxy-4-(pentanoylamino)benzoic acid in the presence of a reducing agent such as iron powder. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has also been shown to reduce pain in animal models of inflammation and neuropathic pain.

properties

Product Name

4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3/c1-3-4-5-18(23)22-16-11-10-15(12-17(16)25-2)21-19(24)13-6-8-14(20)9-7-13/h6-12H,3-5H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

JCXSMEDZPSSJNW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC

Origin of Product

United States

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